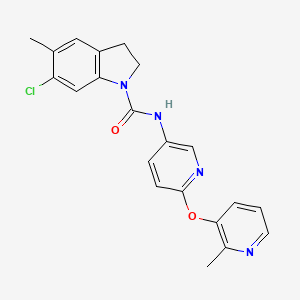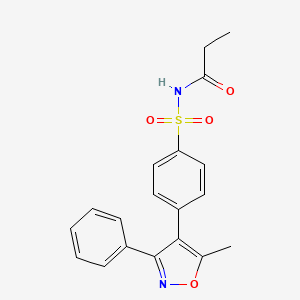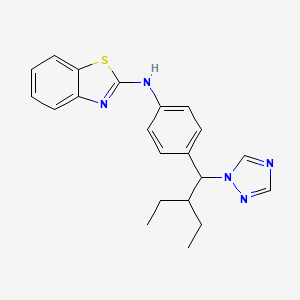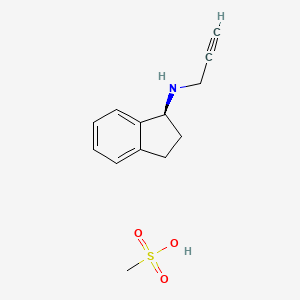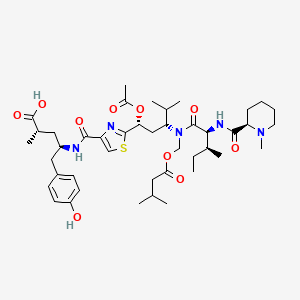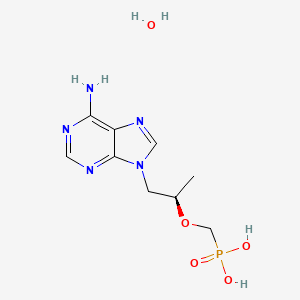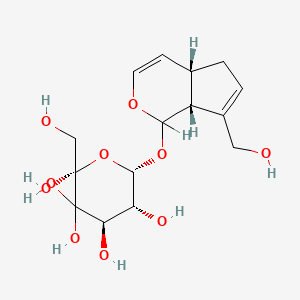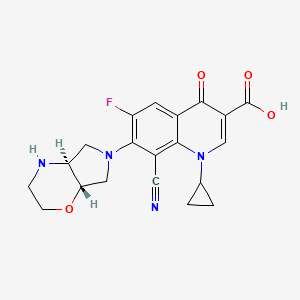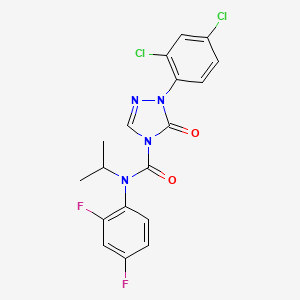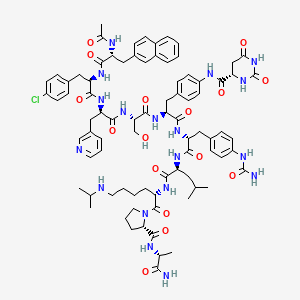
AF-DX 384
概述
描述
This compound, also known as AF-DX 384, is a subtype-selective antagonist that binds to the M2 muscarinic receptor . It has a molecular formula of C27H38N6O2 . The M2 muscarinic receptor is one of the five subtypes of muscarinic receptors belonging to the family of G-protein-coupled receptors, which are targets for multiple neurodegenerative diseases .
Molecular Structure Analysis
The high-resolution structures of a thermostabilized mutant M2 receptor bound to this compound have been reported . The thermostabilizing mutation S110R in M2 was predicted using a theoretical strategy . The Arg in the S110R mutant mimics the stabilizing role of the sodium cation, which is known to allosterically stabilize inactive states of class A GPCRs .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H38N6O2 and an average mass of 478.63 Da . Further physical and chemical properties are not detailed in the search results.科学研究应用
AF-DX 384,化学名为N-[2-[2-[(二丙基氨基)甲基]哌啶-1-基]乙基]-6-氧代-5H-吡啶并[2,3-b][1,4]苯并二氮杂卓-11-羧酰胺,是一种具有多种科学研究应用的化合物。以下是对其在不同领域的独特应用的全面分析:
神经影像学研究
This compound 作为 M2 毒蕈碱乙酰胆碱受体选择性拮抗剂,已应用于正电子发射断层扫描 (PET) 研究。 这使得能够可视化和研究各种神经系统疾病中的胆碱能神经传递 .
药理学研究
作为毒蕈碱乙酰胆碱受体的选择性拮抗剂,this compound 在药理学研究中具有价值,可以帮助了解这些受体在疾病中的作用,并开发潜在的治疗药物 .
结合动力学分析
研究人员利用 this compound 研究了兔扣带皮层的结合动力学,为理解受体功能和密度提供了见解 .
神经系统疾病
研究已采用 this compound 来调查帕金森病后组织中的毒蕈碱受体结合变化,有助于理解该疾病的病理生理学 .
受体分布研究
This compound 已被用于确定皮层和海马体中不同毒蕈碱受体的水平,这对于理解其在脑中的分布和功能至关重要 .
化学合成和稳定性
作用机制
Target of Action
AF-DX 384, also known as N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, is a drug that acts as a selective antagonist of the muscarinic acetylcholine receptors . It has selectivity for the M2 and M4 subtypes .
Mode of Action
As a selective antagonist, this compound binds to the M2 and M4 muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter . This inhibition can affect various physiological responses, including heart rate and secretion of certain glands .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By antagonizing the M2 and M4 muscarinic receptors, this compound can influence the signaling in this pathway, potentially affecting a variety of physiological processes .
Pharmacokinetics
It is known that the compound haslow blood-brain barrier permeability . This suggests that the compound may primarily act on peripheral tissues rather than in the central nervous system .
Result of Action
The antagonism of M2 and M4 muscarinic receptors by this compound can lead to a variety of effects. For instance, it has been found to reverse deficits in novel object recognition and passive avoidance in aged rats, as well as in young rats with impairments induced by scopolamine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s low blood-brain barrier permeability suggests that its action may be more pronounced in peripheral tissues . Additionally, factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors could potentially influence the action, efficacy, and stability of this compound .
未来方向
属性
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of AF-DX 384?
A1: this compound primarily targets muscarinic M2 receptors. [] It demonstrates a higher affinity for M2 receptors compared to other muscarinic subtypes, such as M1, M3, and M4. [, ]
Q2: How does this compound interact with M2 receptors?
A2: this compound acts as a competitive antagonist at M2 receptors, binding to the receptor and blocking the binding of acetylcholine, the endogenous ligand. [, ] This binding prevents the activation of downstream signaling pathways associated with M2 receptor activation. []
Q3: Does this compound interact with the allosteric site of the M2 receptor?
A3: Research suggests that the binding domain of this compound partially overlaps with the common allosteric site of the M2 receptor protein. [] This interaction contributes to its ability to inhibit [3H]N-methylscopolamine dissociation. []
Q4: What are the downstream effects of this compound binding to M2 receptors?
A5: Binding of this compound to M2 receptors inhibits the typical effects of M2 activation. For instance, in the heart, it can counteract the negative inotropic and chronotropic effects mediated by M2 receptors. [, ] In other tissues, it may modulate acetylcholine release and influence physiological processes regulated by M2 receptor activity. [, , ]
Q5: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C26H35N5O2 and a molecular weight of 449.59 g/mol. []
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided scientific literature primarily focuses on the pharmacological characterization of this compound. Detailed studies regarding its material compatibility and stability under various conditions are not explicitly addressed.
Q7: How do structural modifications to this compound affect its activity and selectivity?
A8: Research involving the development of hybrid molecules incorporating elements of this compound and the allosteric agent W84 provides insights into structure-activity relationships. [] The addition of the phthalimido moiety from W84 to this compound was found to enhance the allosteric modulation of N-methylscopolamine binding. []
Q8: Has this compound been studied in in vitro and in vivo models?
A10: Yes, this compound has been extensively studied in both in vitro and in vivo models. For instance, it has been used in binding studies with isolated tissues and cell lines expressing muscarinic receptors. [, , , ] In vivo studies have employed this compound to investigate its effects in animal models of various conditions, including diabetic neuropathy, obesity-related hypertension, and cognitive impairment. [, , ]
Q9: What is the toxicological profile of this compound?
A9: While the provided research primarily focuses on the pharmacological characterization of this compound, detailed toxicity data is not explicitly discussed.
Q10: What tools and resources are valuable for research on this compound?
A10: Research on this compound benefits from a range of tools and resources, including:
- Radioligand binding assays: These assays enable the characterization of this compound binding affinity and selectivity for different muscarinic receptor subtypes. [, , , , ]
- In vitro cell culture models: Cell lines expressing specific muscarinic receptor subtypes provide valuable tools for studying the cellular and molecular mechanisms of this compound action. [, ]
- Animal models: Rodent models have been instrumental in investigating the in vivo effects of this compound on various physiological processes and disease states. [, , , , ]
- Quantitative autoradiography: This technique allows for the visualization and quantification of this compound binding sites in specific brain regions. [, , , , ]
Q11: In what species and tissues has this compound binding been studied?
A13: this compound binding has been characterized in various species, including rats, [, , , , , , , , , ] guinea pigs, [, , , ] rabbits, [, ] and humans. [, , , , ] Tissues studied include the brain, [, , , , , , , , , , , , , ] heart, [, , , , ] ileum, [, ] lung fibroblasts, [] and gallbladder smooth muscle. []
Q12: What is the significance of the finding that this compound can inhibit [3H]N-methylscopolamine dissociation?
A14: This finding suggests that this compound may interact allosterically with muscarinic receptors, specifically at a site that influences the binding of other ligands like N-methylscopolamine. [] This allosteric interaction could contribute to the unique pharmacological profile of this compound. [, ]
Q13: What are the implications of the observation that this compound can enhance acetylcholine release in the rat cortex?
A15: This finding indicates that this compound, by blocking inhibitory M2 autoreceptors, can increase acetylcholine release from cholinergic nerve terminals. [] This mechanism might be relevant to its potential therapeutic use in conditions associated with cholinergic hypofunction, such as Alzheimer's disease. [, ]
Q14: How does this compound compare to other muscarinic antagonists in terms of its selectivity profile?
A16: this compound displays a distinct selectivity profile compared to other muscarinic antagonists. While it exhibits high affinity for M2 and M4 receptors, its affinity for M1 and M3 receptors is significantly lower. [, , ] This selectivity profile sets it apart from antagonists like pirenzepine (M1-selective), 4-DAMP (M3-selective), and atropine (non-selective). [, , ]
Q15: What is the significance of identifying muscarinic receptors in human brain microcirculation?
A17: The presence of muscarinic receptors, particularly M2 and M5 subtypes, in human brain microvessels suggests a role for acetylcholine in regulating cortical perfusion and potentially blood-brain barrier permeability. [] Dysfunction of these receptors could have implications in neurodegenerative disorders like Alzheimer’s disease. []
Q16: What insights do studies on the developmental expression of muscarinic receptors provide?
A18: Research indicates that muscarinic receptors are present early during human brain development, with subtypes like M2 showing distinct developmental profiles in different brain regions. [, ] Understanding the ontogeny of these receptors is crucial for elucidating their role in normal brain development and the potential impact of early life exposures to drugs or environmental toxins. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

